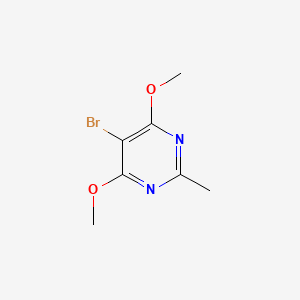

5-Bromo-4,6-dimethoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

5-bromo-4,6-dimethoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLDVVGZERSQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

- Chemistry This compound serves as a building block for creating complex molecular structures.

- Biology It is useful in studying enzyme inhibition and as a probe in molecular biology experiments.

- Medicine 5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a precursor in synthesizing antiviral and anticancer drugs, with derivatives showing therapeutic potential for treating various diseases. One study explored a related compound, WHI-07 (5-bromo-6-methoxy-5,6-dihydro-3′-azidothymidine-5′-(p-bromophenyl) methoxyalaninyl phosphate), as a dual-function spermicidal agent with anti-HIV activity. A 13-week toxicity study in mice found that intravaginal exposure to WHI-07 did not cause systemic toxicity .

- Industry The compound is used in manufacturing dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

This compound has potential antimicrobial and anticancer properties. The presence of bromine and methoxy groups contributes to its reactivity and biological activity.

Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity, with preliminary studies showing inhibitory effects against various bacterial strains. The mechanism of action is believed to involve interference with microbial enzyme function, potentially leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.030 mg/mL |

Other reactions

This compound can undergo reactions such as oxidation, reduction, and nucleophilic substitution.

- Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride. Major products formed include pyrimidine-2,4,6-trione derivatives.

- Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, yielding derivatives with reduced functional groups.

- Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism by which 5-Bromo-4,6-dimethoxy-2-methylpyrimidine exerts its effects depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following pyrimidine derivatives share structural similarities with the target compound but differ in substituent groups or positions:

| Compound Name | CAS Number | Substituents (Positions) | Key Differences |

|---|---|---|---|

| 5-Bromo-4,6-dimethylpyrimidine | 157335-97-2 | 4,6-dimethyl; 5-bromo | Methoxy → methyl groups |

| 5-Bromo-2,4-dimethoxypyrimidine | 56686-16-9 | 2,4-dimethoxy; 5-bromo | Methoxy positions differ (2,4 vs. 4,6) |

| 5-Bromo-4-methoxy-6-methylpyrimidine | 4319-77-1 | 4-methoxy; 6-methyl; 5-bromo | Mixed methoxy/methyl substitution |

| 5-Bromo-4,6-dichloropyrimidine | 7781-26-2 | 4,6-dichloro; 5-bromo | Methoxy → chloro groups |

| 5-Bromo-4,6-dihydroxypyrimidine | 15726-38-2 | 4,6-dihydroxy; 5-bromo | Methoxy → hydroxy groups |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy and hydroxy groups enhance nucleophilic aromatic substitution (NAS) reactivity compared to methyl or chloro groups .

- Steric Effects : Methyl groups at positions 4 and 6 (as in 157335-97-2) introduce steric hindrance, reducing reactivity in NAS compared to methoxy-substituted analogs .

Physical and Chemical Properties

Melting Points and Stability:

- 5-Bromo-4,6-dimethylpyrimidine: Melting point = 162–164°C; higher stability due to non-polar methyl groups .

- 5-Bromo-4,6-dihydroxypyrimidine : Highly polar, with increased solubility in aqueous media .

- 5-Bromo-2,4-dimethoxypyrimidine : Likely lower melting point than dimethyl analogs due to methoxy group flexibility .

Reactivity:

- Methoxy-substituted derivatives (e.g., 56686-16-9) undergo regioselective substitution at the 2-position due to electron-donating effects of methoxy groups .

- Bromine at position 5 acts as a leaving group in cross-coupling reactions, enabling Suzuki-Miyaura or Buchwald-Hartwig amination .

Herbicide Development:

- Derivatives like methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate exhibit potent herbicidal activity against annual weeds in rice and wheat fields .

- Comparison with Sulfonylureas: Pyrimidinyl benzoates (e.g., pyriminobac-methyl) show higher crop safety than sulfometuron-methyl, which lacks methoxy groups .

Pharmaceutical Intermediates:

Biological Activity

5-Bromo-4,6-dimethoxy-2-methylpyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHBrNO and a molecular weight of approximately 243.07 g/mol. The presence of bromine and methoxy groups in its structure contributes to its reactivity and biological activity.

Synthesis Methods

Various synthetic pathways have been explored to produce this compound, including:

- Bromination of 4,6-Dimethoxy-2-methylpyrimidine : This method involves the introduction of a bromine atom into the pyrimidine ring using brominating agents.

- Methylation Reactions : The dimethoxy groups can be introduced through methylation reactions involving appropriate precursors.

These synthetic strategies are crucial for producing the compound in laboratory settings for further biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it possesses inhibitory effects against various bacterial strains. The mechanism of action is believed to involve interference with microbial enzyme function, potentially leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 0.030 mg/mL |

The above table summarizes the MIC values against selected microbial strains, indicating promising antibacterial and antifungal properties.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies involving various cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the sulforhodamine B assay. The results indicated that the compound exhibited a GI value (the concentration required to inhibit cell growth by 50%) ranging from 10 µM to 20 µM across different cell lines.

Table 2: Cytotoxicity Data

| Cell Line | GI (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

This data suggests that this compound has significant potential as an anticancer agent.

The precise mechanism by which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound may act as an enzyme inhibitor by binding to active sites on target proteins involved in critical cellular processes such as DNA replication and repair.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-4,6-dimethoxy-2-methylpyrimidine, and how can purity be optimized?

- Synthesis Methods : Common approaches involve halogenation of precursor pyrimidines (e.g., bromination of 4,6-dimethoxy-2-methylpyrimidine using N-bromosuccinimide in DMF at 0–25°C). Optimization includes controlling stoichiometry and reaction time to minimize di-substituted byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 8.1–8.3 ppm). Confirm methyl substitution via coupling patterns .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 247.0 (calc. 247.04) .

- IR : Stretch bands for C-Br (~550 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. How should researchers handle storage and stability concerns?

- Store in amber vials at –20°C under inert gas (N2/Ar) to prevent bromine loss or hydrolysis. Solubility >30 mg/mL in DMSO; avoid aqueous solutions at pH >7 .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during Suzuki-Miyaura couplings with this compound?

- Catalyst Selection : Pd(PPh3)4 or XPhos Pd G3 improves cross-coupling efficiency with aryl boronic acids (e.g., 4-methoxyphenylboronic acid). Optimize ligand-to-metal ratios (1:1 to 2:1) to suppress homocoupling .

- Solvent Effects : Use toluene/EtOH (4:1) with K2CO3 for polar substrates; microwave-assisted heating (100°C, 30 min) enhances yields to >80% .

Q. How do steric and electronic factors influence regioselectivity in nucleophilic substitutions?

- Steric Hindrance : The 2-methyl group directs nucleophiles (e.g., amines) to the 4-position due to steric shielding at C-2. Computational DFT studies (B3LYP/6-31G*) validate this trend .

- Electronic Effects : Methoxy groups at C-4 and C-6 deactivate the ring, favoring SNAr at C-5 (activated by bromine’s electron-withdrawing effect) .

Q. What crystallographic insights explain molecular packing and stability?

- X-ray Data : The compound forms a monoclinic lattice (space group P21/c) with intermolecular Br···O interactions (3.2 Å) stabilizing the structure. Torsional angles (C-O-C-Br) range 1.1–178.0°, indicating minimal steric strain .

- Thermal Stability : DSC shows decomposition >250°C, correlating with strong halogen bonding in the crystal lattice .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.